The Ascendant Therapeutic Potential of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Derivatives: A Technical Guide
The Ascendant Therapeutic Potential of 2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern pharmacology is continually evolving, with a persistent demand for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the pyridopyrimidine nucleus has emerged as a "privileged scaffold" due to its structural resemblance to native purines, allowing for interactions with a wide array of biological targets. This technical guide focuses on the burgeoning class of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one derivatives and their isomers, which have demonstrated significant promise as both anticancer and antimicrobial agents.
While research on the specific pyrido[3,4-d]pyrimidine isomer is emerging, a substantial body of evidence from the closely related pyrido[2,3-d]pyrimidine analogues provides a strong predictive framework for the biological potential of this class. These compounds have been shown to modulate critical cellular pathways implicated in oncogenesis and microbial proliferation. This guide aims to provide a comprehensive overview of their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Biological Activities and Quantitative Data
Derivatives of the 2-thioxo-pyridopyrimidine core have been extensively evaluated for their therapeutic potential, revealing a broad spectrum of activity against various cancer cell lines and microbial pathogens.
Anticancer Activity
The primary anticancer mechanism of these derivatives appears to be the inhibition of key protein kinases involved in cell cycle progression and signal transduction.[1][2][3] The thioxo group at the 2-position, combined with various substitutions on the pyridopyrimidine ring system, allows for a diverse range of interactions with the ATP-binding pockets of these kinases.
Table 1: Anticancer Activity (IC₅₀) of Selected 2-Thioxo-pyridopyrimidine Derivatives
| Compound ID | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 1 | MCF-7 (Breast) | PIM-1 Kinase | 11.4 nM | [4] |
| Pyrido[2,3-d]pyrimidine Derivative 2 | HepG-2 (Liver) | PIM-1 Kinase | 0.99 | [4] |
| Pyrido[2,3-d]pyrimidine Derivative 3 | PC-3 (Prostate) | EGFR | 7.98 | [3] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | A-549 (Lung) | EGFR | 16.2 | [3] |
| Pyridopyrimidine Derivative 5 | HeLa (Cervical) | EGFR, CDK4/Cyclin D1 | 9.27 | [2][5] |
| Pyridopyrimidine Derivative 6 | MCF-7 (Breast) | EGFR, CDK4/Cyclin D1 | 7.69 | [2][5] |
| Thieno[2,3-d]pyrimidine Derivative 7 | MCF-7 (Breast) | General Cytotoxicity | 22.12 | [6] |
| Thieno[2,3-d]pyrimidine Derivative 8 | MCF-7 (Breast) | General Cytotoxicity | 22.52 | [6] |
Note: The specific structures of the derivatives are detailed in the cited literature. The data for pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives are presented as close analogs to the core topic.
Antimicrobial Activity
The antimicrobial properties of 2-thioxo-pyridopyrimidine derivatives are also noteworthy, with several compounds exhibiting potent activity against a range of bacterial and fungal strains.[1][7] The mechanism of action is believed to involve the disruption of essential cellular processes in the microorganisms.
Table 2: Antimicrobial Activity (MIC) of Selected 2-Thioxo-pyridopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a | S. aureus | 0.49-0.98 | [7] |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a | E. coli | 3.9 | [7] |
| 2-Thioxodihydropyrido[2,3-d]pyrimidine 10a | C. albicans | 31.25 | [7] |
| Pyridopyrimido[1,2-a][1][3][8]triazin-6-one 8a-e | E. coli | 256 | [9] |
| Pyridopyrimido[1,2-a][1][3][8]triazin-6-one 8a-e | S. aureus | 256 | [9] |
| Dihydropyrimidine-2,4(1H,3H)-dione Derivative | C. albicans | 0.25 | [10] |
| Dihydropyrimidine-2,4(1H,3H)-dione Derivative | Gram-negative bacteria | 8 | [10] |
Note: The specific structures of the derivatives are detailed in the cited literature.
Signaling Pathways and Mechanism of Action
The anticancer efficacy of 2-thioxo-pyridopyrimidine derivatives is largely attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. The following signaling pathways are key targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[8] Pyridopyrimidine derivatives have been shown to act as EGFR inhibitors, blocking these downstream signals.[2][5]
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in many cancers. It promotes cell survival and proliferation by phosphorylating and regulating various downstream targets, including the pro-apoptotic protein BAD and cell cycle regulators like p27.[4][11][12] Inhibition of PIM-1 by pyridopyrimidine derivatives can lead to apoptosis and cell cycle arrest.[4]
CDK4/6-Cyclin D1 Signaling Pathway
The CDK4/6-Cyclin D1 complex is a critical regulator of the G1-S phase transition in the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which then promotes the expression of genes required for DNA replication.[2][5][13][14] Pyridopyrimidine derivatives can inhibit CDK4/6, causing cell cycle arrest at the G1 phase.[2][5]
Experimental Protocols
General Synthesis of 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Derivatives
A common synthetic route involves the condensation of 6-amino-2-thioxouracil with α,β-unsaturated ketones (chalcones).[15][16]
Protocol:
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A mixture of the appropriate α,β-unsaturated ketone (chalcone) (0.01 mol) and 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one (0.01 mol) is heated in dry DMF (20 ml) under reflux for 10–15 hours.[14]
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After cooling, the precipitate is filtered and crystallized from a suitable solvent like DMF to afford the target 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.[14]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.[9]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Drug Discovery and Development Workflow
The discovery and development of novel therapeutic agents from a promising chemical scaffold is a systematic process.
Conclusion
The 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one scaffold and its isomers represent a highly promising class of compounds with demonstrated dual anticancer and antimicrobial activities. Their ability to inhibit key protein kinases involved in cell proliferation and survival provides a solid rationale for their continued development as therapeutic agents. This guide has summarized the key biological data, elucidated the primary mechanisms of action, and provided detailed experimental protocols to facilitate further research in this exciting area of medicinal chemistry. The modular nature of their synthesis allows for extensive structural modifications, offering a rich opportunity for the optimization of potency and selectivity, and ultimately, the development of novel clinical candidates.
References
- 1. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and Their Antibacterial Activity [mdpi.com]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 11. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequential activation of E2F via Rb degradation and c-Myc drives resistance to CDK4/6 inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1,3,5]-thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
